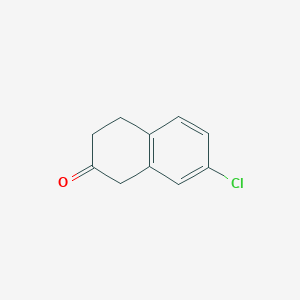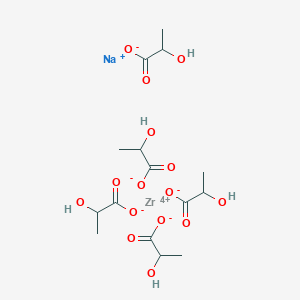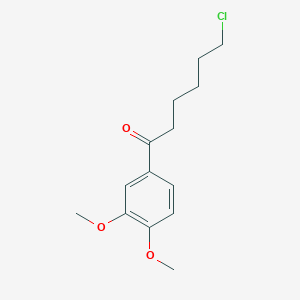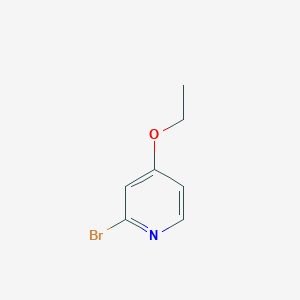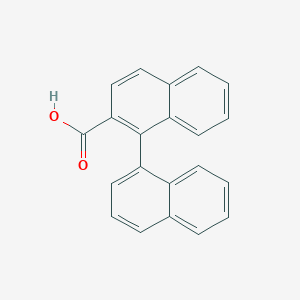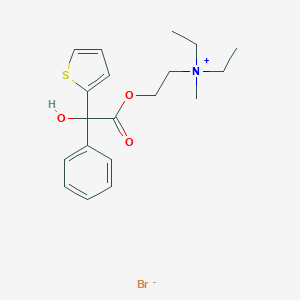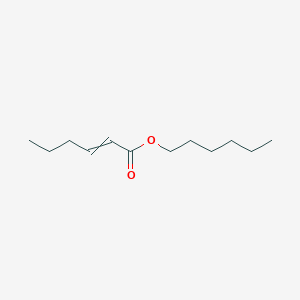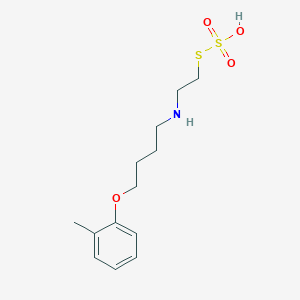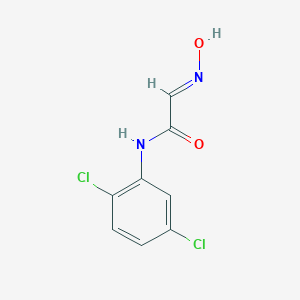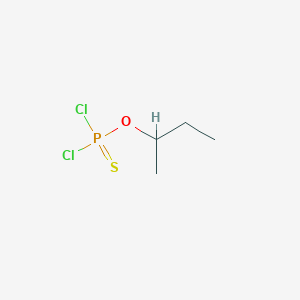
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a phosphine-based compound that has shown promising results in scientific research studies.
科学的研究の応用
BDP has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of BDP is in the field of catalysis. BDP has shown to be an efficient catalyst in various reactions such as the Heck reaction, Suzuki coupling, and Stille coupling. BDP has also been studied for its potential applications in the field of organic synthesis. BDP can be used as a reagent for the synthesis of various organic compounds such as phosphine oxides, phosphonates, and phosphine sulfides.
作用機序
The mechanism of action of BDP is not fully understood. However, it is believed that BDP acts as a nucleophilic catalyst in various reactions. BDP can form a complex with a substrate, which enhances the reactivity of the substrate towards the reaction.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of BDP. However, studies have shown that BDP is relatively non-toxic and has low acute toxicity. BDP has also shown to have low toxicity towards aquatic organisms.
実験室実験の利点と制限
One of the primary advantages of BDP is its efficiency as a catalyst in various reactions. BDP has shown to be a highly active catalyst in various reactions, which reduces the reaction time and increases the yield of the product. However, one of the limitations of BDP is its sensitivity towards air and moisture. BDP can react with air and moisture, which can reduce its efficiency as a catalyst.
将来の方向性
For the research of BDP include the development of new synthetic routes, the study of the mechanism of action, and the study of the toxicity towards different organisms.
合成法
BDP can be synthesized by reacting butan-2-ol with phosphorus trichloride and sodium sulfide. The reaction produces BDP as a yellow crystalline solid. The purity of BDP can be improved by recrystallization using a solvent such as diethyl ether or hexane.
特性
CAS番号 |
15195-14-9 |
|---|---|
製品名 |
Butan-2-yloxy-dichloro-sulfanylidene-lambda5-phosphane |
分子式 |
C4H9Cl2OPS |
分子量 |
207.06 g/mol |
IUPAC名 |
butan-2-yloxy-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H9Cl2OPS/c1-3-4(2)7-8(5,6)9/h4H,3H2,1-2H3 |
InChIキー |
OZYKMVCJQZRRGQ-UHFFFAOYSA-N |
SMILES |
CCC(C)OP(=S)(Cl)Cl |
正規SMILES |
CCC(C)OP(=S)(Cl)Cl |
同義語 |
Phosphorodichloridothioic acid O-sec-butyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



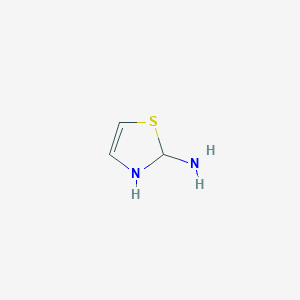
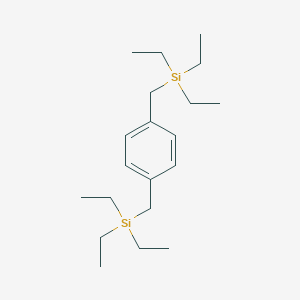
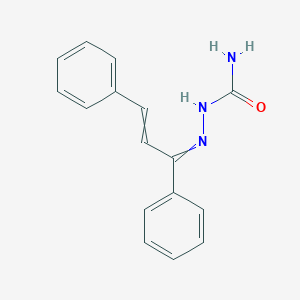
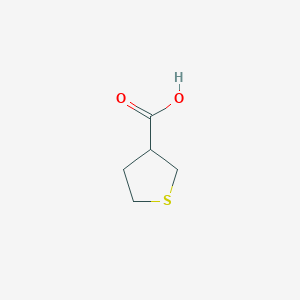
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
